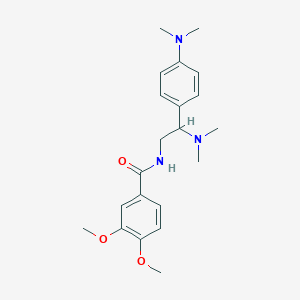
1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives have been studied for their potential in forming complexes with other molecules, as well as for their antiepileptic properties and as inhibitors of various enzymes and proteins.
Synthesis Analysis
The synthesis of urea derivatives often involves the condensation of amines with isocyanates under mild conditions. For example, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized by condensation of an amine with substituted phenyl isocyanates . Similarly, the synthesis of the compound would likely involve the condensation of an appropriate amine with an isocyanate derivative containing the 1-methyl-1H-pyrrol-2-yl and morpholinoethyl groups.
Molecular Structure Analysis
The molecular structure of urea derivatives can be confirmed using various spectroscopic techniques such as NMR, FT-IR, and HRMS. For instance, the structure of a polyheterocyclic compound was fully characterized by 1D and 2D NMR, FT-IR, and HRMS . Single-crystal X-ray diffraction can also be used to confirm the structure of urea derivatives in the crystalline state .
Chemical Reactions Analysis
Urea derivatives can participate in complexation reactions, where they form complexes with other molecules through hydrogen bonding. The association of urea derivatives with other molecules can be influenced by substituent effects, as studied through NMR spectroscopy and quantum chemical calculations . The breaking of intramolecular hydrogen bonds in urea derivatives is a crucial step for complex formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and reactivity, can be influenced by the nature of the substituents on the urea moiety. The antiepileptic properties of certain urea derivatives were evaluated using MES and scPTZ seizure tests, and their neurotoxicity was determined by the rotorod test . The inhibition activity of urea derivatives to enzymes like acetylcholinesterase and butyrylcholinesterase has also been tested, indicating their potential as inhibitors .
科学的研究の応用
Synthesis and Medicinal Chemistry
1-Benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a compound that has been explored within the context of medicinal chemistry and synthetic methodologies, contributing significantly to the development of potential therapeutic agents and understanding molecular interactions.
Stereoselective Synthesis : The compound has been involved in the stereoselective synthesis processes, particularly as an active metabolite of potent kinase inhibitors. Such processes are crucial for the development of drugs with targeted therapeutic effects, demonstrating the compound's role in advancing pharmacological research (Zecheng Chen et al., 2010).
Corrosion Inhibition : In a different application, derivatives of this compound have been studied for their potential as corrosion inhibitors. This research is significant for the protection of metals in industrial applications, indicating the versatility of the compound beyond biomedical applications (M. Jeeva et al., 2015).
Cardiac Myosin Activation : Explorations into flexible urea derivatives have shown that compounds including the 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea scaffold can act as selective cardiac myosin ATPase activators. This suggests potential applications in treating systolic heart failure, highlighting the compound's importance in cardiovascular research (M. Manickam et al., 2017).
ROCK Inhibition : The compound has been part of studies identifying new classes of inhibitors for Rho-associated protein kinases (ROCK), which are critical in various physiological processes, including cancer progression and cardiovascular diseases. These studies underscore the compound's potential in developing treatments for a range of conditions (Roberta Pireddu et al., 2012).
Molecular Interaction Studies
Anion Complexation : The compound's framework has contributed to understanding anion complexation chemistry, serving as a basis for developing neutral anion sensors and receptors. This research is crucial for advancements in chemical sensing technologies and molecular recognition (P. Dydio et al., 2011).
Molecular Docking : Studies have also leveraged the compound in molecular docking research, exploring its binding affinities and interactions with biological targets. This approach is instrumental in drug design and discovery, providing insights into the molecular basis of drug-receptor interactions (A. El-Azab et al., 2016).
特性
IUPAC Name |
1-benzyl-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22-9-5-8-17(22)18(23-10-12-25-13-11-23)15-21-19(24)20-14-16-6-3-2-4-7-16/h2-9,18H,10-15H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMZGMWOUYFFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2527641.png)
![2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2527643.png)

![Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B2527645.png)
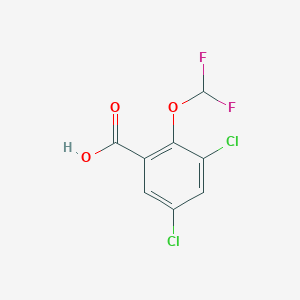
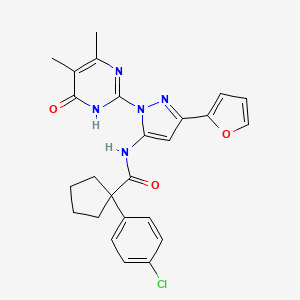
![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2527650.png)
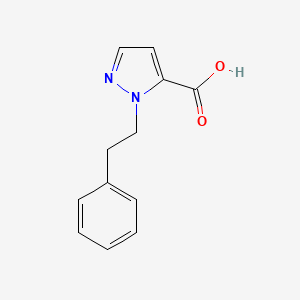
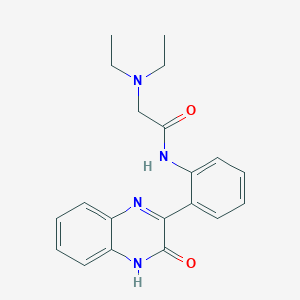
![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)
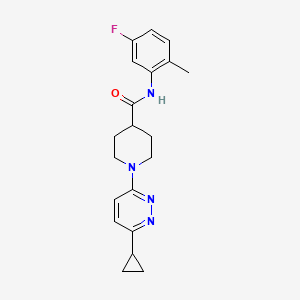
![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)
